molecular formula C19H11BrF2N2O4 B133287 Minalrestat CAS No. 155683-53-7

Minalrestat

Número de catálogo: B133287
Número CAS: 155683-53-7
Peso molecular: 449.2 g/mol
Clave InChI: BMHZAHGTGIZZCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Minalrestat es un inhibidor de la reductasa de aldosa estructuralmente novedoso. La reductasa de aldosa es una enzima involucrada en la vía del poliol, que convierte la glucosa en sorbitol. Inhibir esta enzima puede ayudar a controlar las complicaciones relacionadas con la diabetes, como la neuropatía y la retinopatía. This compound es un derivado de la 3,4-dihidroisoquinolinona que lleva una unidad espirosuccinimida en la posición 4 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Minalrestat implica una reacción de Heck intramolecular enantioselectiva catalizada por paladio. Esta reacción utiliza ésteres de formato como fuente de monóxido de carbono, proporcionando un método fácil y eficiente para la síntesis de compuestos heterocíclicos nitrogenados enantiopuros que llevan un estereocentro cuaternario totalmente carbonado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, asegurando la eficacia y seguridad del compuesto para su posible uso terapéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

Minalrestat se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus posibles beneficios terapéuticos .

Aplicaciones Científicas De Investigación

Minalrestat tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Minalrestat ejerce sus efectos inhibiendo la reductasa de aldosa, evitando así la conversión de glucosa en sorbitol. Esta inhibición ayuda a controlar las complicaciones diabéticas al reducir la acumulación de sorbitol en los tejidos. El mecanismo implica la unión al sitio activo de la reductasa de aldosa, bloqueando su actividad y evitando los efectos posteriores de la vía del poliol .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

Minalrestat es único debido a su estructura novedosa y alta especificidad para la reductasa de aldosa. Muestra actividad y perfiles de seguridad apreciables, lo que lo convierte en un prometedor candidato a fármaco en comparación con otros compuestos similares .

Actividad Biológica

Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.

Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .

Key Mechanisms:

  • Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
  • Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
  • Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.

Study Overview

  • Microvascular Reactivity in Diabetic Rats :
    • Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
    • Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
    • Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
  • Molecular Docking Studies :
    • Objective : To explore binding interactions between this compound and aldose reductase.
    • Methodology : Molecular docking simulations were performed to predict binding affinities.
    • Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
  • Comparative Efficacy with Other Inhibitors :
    • A comparative study evaluated the efficacy of various aldose reductase inhibitors, including this compound. Results indicated that this compound had superior inhibitory effects compared to several other compounds tested .

Clinical Implications

  • Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
  • Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey Findings
Microvascular ReactivityIntravital microscopy in diabetic ratsRestored reactivity to inflammatory mediators
Molecular DockingComputational modelingStrong binding affinity to aldose reductase
Comparative EfficacyIn vitro assaysSuperior inhibition compared to other aldose reductase inhibitors

Propiedades

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.